6-chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Overview
Description
6-chloro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quinolines in Medicinal Chemistry
Quinoline derivatives, such as chloroquine and hydroxychloroquine, have been extensively studied for their therapeutic applications. These compounds have been utilized as antimalarial agents and have shown potential in treating autoimmune disorders due to their immunosuppressive properties. The mechanism of action for these quinolines involves modulating immune system activity, which can be beneficial in diseases characterized by immune hyperactivity, such as systemic lupus erythematosus and rheumatoid arthritis (Taherian et al., 2013).
Quinolines in Analytical and Bioorganic Chemistry
Quinoline derivatives are also significant in analytical chemistry for their chromophoric properties, making them useful in detecting metal ions and anions. The modification of quinoline structures, including the hydroxymethyl group, has been explored to develop more potent drug molecules for various therapeutic targets, such as anticancer, antiviral, and neurodegenerative disorders. The metal chelation properties of these derivatives further enhance their potential in treating diseases associated with metal ion dysregulation (Gupta et al., 2021).
Quinolines in Antioxidant Research
Quinoline compounds have been identified for their antioxidant properties, which are crucial in combating oxidative stress, a contributing factor in many chronic diseases. Research on chlorogenic acid, a phenolic compound, has shown that structurally related quinolines could possess antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are pivotal in the prevention and treatment of metabolic syndrome and its associated disorders, highlighting the potential health-promoting benefits of quinoline derivatives in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Quinolines in Environmental Applications
The application of quinoline derivatives extends to environmental science, where they are used in the remediation of organic pollutants. Enzymatic treatments involving quinolines and redox mediators have shown promise in degrading recalcitrant compounds in wastewater, demonstrating the environmental benefits of these compounds in reducing pollution and facilitating cleaner water sources (Husain & Husain, 2007).
Properties
IUPAC Name |
6-chloro-3-(hydroxymethyl)-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-13-10-3-2-9(12)5-7(10)4-8(6-14)11(13)15/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGAFNRCPJXXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C(C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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